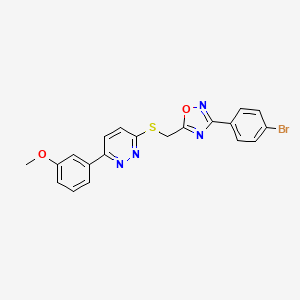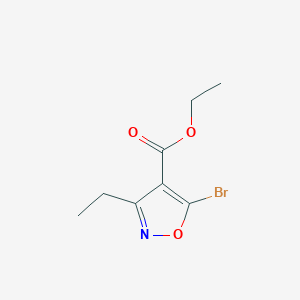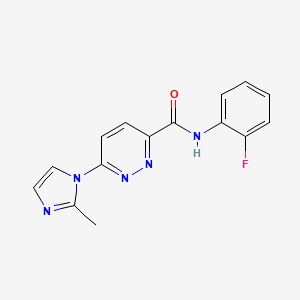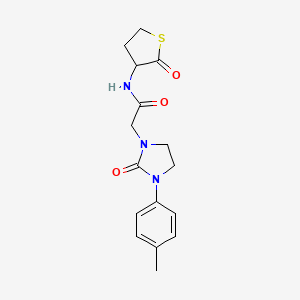![molecular formula C18H17N5O3S B2697324 methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate CAS No. 902112-24-7](/img/structure/B2697324.png)
methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate” is a derivative of 1,2,4-triazole . These derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . The structures of these compounds were established on the basis of elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . In another study, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .Molecular Structure Analysis
The molecular structure of these compounds was established on the basis of elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data . The 1H NMR spectrum exhibited a singlet signal at δ = 4.46 ppm for SCH2O (a) group and triplet at δ = 3.72 ppm for OCH2 (b) with J = 5.9 Hz .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation reactions between methyl benzoate and methyl salicylate with various substituents . In another study, the synthesis of a related compound involved four steps starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their NMR spectra. For instance, the 1H NMR spectrum exhibited a singlet signal at δ = 4.46 ppm for SCH2O (a) group and triplet at δ = 3.72 ppm for OCH2 (b) with J = 5.9 Hz . The 13C NMR spectrum revealed characteristic signals at δ = 79.8, 79.3 ppm for acetylenic carbons C≡C and at δ = 31.5 ppm for SCH2 carbon .Wissenschaftliche Forschungsanwendungen
Enhancing NMDAR-mediated Neurotransmission
Research has shown that sodium benzoate, a compound structurally related to methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate, acts as a D-amino acid oxidase inhibitor, which can enhance NMDAR-mediated neurotransmission. This is considered a novel treatment approach for schizophrenia, demonstrating significant improvement in symptoms and neurocognition in patients with chronic schizophrenia when used as an adjunctive therapy (Lane et al., 2013).
Alzheimer's Disease Treatment
Sodium benzoate has also been studied for its efficacy in treating early-phase Alzheimer's Disease (AD), showcasing its potential in improving cognitive and overall functions in patients with amnestic mild cognitive impairment and mild AD. This suggests that inhibiting D-amino acid oxidase to enhance NMDAR activity could be a promising approach for treating dementing processes early on (Chieh-Hsin Lin et al., 2014).
Clozapine-resistant Schizophrenia
A randomized, double-blind, placebo-controlled trial investigated sodium benzoate added to clozapine for treating schizophrenia patients who had a poor response to clozapine alone. The study found that sodium benzoate improved symptomatology, suggesting its utility as an effective adjunct therapy for clozapine-resistant schizophrenia (Chieh-Hsin Lin et al., 2017).
Food Preservative and Metabolic Impact
While not directly related to the specified chemical, research on sodium benzoate, a common food preservative, has explored its effects on glucose homeostasis and metabolic profiles in humans. This study underlines the importance of understanding the metabolic impacts of widely used chemical compounds, even though it did not find a significant effect of acute exposure to sodium benzoate on glucose homeostasis (Lennerz et al., 2015).
Wirkmechanismus
Target of action
The compound contains a 1,2,4-triazole ring, which is a type of azole. Azoles are known to have diverse biological activities and are widely used in medicinal chemistry . They can act on a variety of targets, depending on their specific structures and functional groups .
Mode of action
For example, some azoles inhibit the enzyme lanosterol 14α-demethylase in fungi, disrupting ergosterol synthesis and leading to cell membrane dysfunction .
Biochemical pathways
For instance, azoles used as antifungal agents disrupt ergosterol synthesis, a crucial component of fungal cell membranes .
Pharmacokinetics
They are typically metabolized in the liver by cytochrome P450 enzymes and excreted in the urine and feces .
Result of action
Based on the actions of other azoles, it could potentially lead to cell death in target organisms by disrupting key cellular functions .
Safety and Hazards
While specific safety and hazard information for “methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate” was not found in the retrieved documents, similar compounds have been associated with certain hazards. For example, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 .
Zukünftige Richtungen
The future directions for research on these compounds could involve further exploration of their antimicrobial activities. Preliminary results indicate that some of them exhibit promising activities and deserve further consideration as potential antimicrobials . Additionally, the development of new and different antimicrobial drugs is a very important objective and many research programs are directed towards the design of new antimicrobial agents .
Eigenschaften
IUPAC Name |
methyl 2-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-26-17(25)13-9-5-6-10-14(13)20-15(24)11-27-18-22-21-16(23(18)19)12-7-3-2-4-8-12/h2-10H,11,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVJTUNBKGLYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2697241.png)



![5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2697250.png)
![N-(4-cyanophenyl)-4-[2-[(4-cyanophenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2697251.png)

![6-((5-bromothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2697255.png)
![4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid](/img/structure/B2697256.png)

![N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-[4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2697260.png)
![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2697261.png)

